molecular formula C16H15NO3S B12541864 2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione CAS No. 652129-42-5

2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12541864
CAS No.: 652129-42-5
M. Wt: 301.4 g/mol
InChI Key: XEVXOPWMCVIUMQ-UHFFFAOYSA-N
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Description

2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of a furan ring, a sulfanyl group, and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of 5-methylfuran-2-carbaldehyde, which is then reacted with a thiol to introduce the sulfanyl group. This intermediate is further reacted with an isoindole derivative under specific conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the isoindole dione structure.

    Substitution: The furan ring and the isoindole dione can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the isoindole dione can lead to various reduced derivatives.

Scientific Research Applications

2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5-methylfuran: A similar compound with a furan ring and an ethyl group.

    2-(2-Furanylmethyl)-5-methylfuran: Another compound with a similar furan structure.

    2,2’-Methylenebis[5-methylfuran]: A compound with two furan rings connected by a methylene bridge.

Uniqueness

2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of a furan ring, a sulfanyl group, and an isoindole dione structure. This unique combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

CAS No.

652129-42-5

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

2-[2-[(5-methylfuran-2-yl)methylsulfanyl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H15NO3S/c1-11-6-7-12(20-11)10-21-9-8-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-7H,8-10H2,1H3

InChI Key

XEVXOPWMCVIUMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CSCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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